molecular formula C10H10O5 B8692819 4-(2-Carboxyethoxy)benzoic acid CAS No. 35005-19-7

4-(2-Carboxyethoxy)benzoic acid

Cat. No.: B8692819
CAS No.: 35005-19-7
M. Wt: 210.18 g/mol
InChI Key: GSIWQGAOMQHQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Carboxyethoxy)benzoic acid is a benzoic acid derivative featuring a carboxyethoxy (-OCH₂CH₂COOH) substituent at the para position of the aromatic ring. This structure confers unique physicochemical properties, including enhanced acidity and hydrophilicity due to the carboxylic acid group on the ethoxy side chain. The compound is primarily synthesized via etherification reactions, such as the Williamson ether synthesis, where 4-hydroxybenzoic acid reacts with bromoethyl carboxylic acid derivatives in the presence of catalysts like potassium carbonate supported on alumina . Its applications span coordination polymers (e.g., in cadmium-based structures for fluorescence studies) and organic synthesis, where it serves as a precursor for pharmaceuticals or functional materials .

Properties

CAS No.

35005-19-7

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

4-(2-carboxyethoxy)benzoic acid

InChI

InChI=1S/C10H10O5/c11-9(12)5-6-15-8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)

InChI Key

GSIWQGAOMQHQJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations

Key structural analogues differ in the substituents on the ethoxy chain or the benzoic acid core:

Compound Name Substituent on Benzoic Acid Molecular Formula Molecular Weight Key Properties/Applications
4-(2-Carboxyethoxy)benzoic acid -OCH₂CH₂COOH C₁₀H₁₀O₅ 210.18 g/mol High hydrophilicity, coordination polymers
4-(Methoxycarbonyl)benzoic acid -OCH₂COOCH₃ C₁₀H₁₀O₄ 194.18 g/mol Ester derivative; lower acidity, used in HPLC analysis
4-((2-Hydroxyethoxy)carbonyl)benzoic acid -OCH₂CH₂OH (esterified as carbonate) C₁₀H₁₀O₅ 210.18 g/mol Increased hydrophilicity, pharmaceutical intermediates
4-(4-Pentenyloxy)benzoic acid -O(CH₂)₃CH=CH₂ C₁₂H₁₄O₃ 206.24 g/mol Alkenyl side chain; synthetic versatility
p-Hydroxybenzoic acid -OH C₇H₆O₃ 138.12 g/mol Naturally occurring (e.g., in Althaea rosea); antioxidant properties

Key Differences

  • Acidity: The carboxyethoxy group in this compound introduces two acidic protons (carboxylic acid and phenolic hydroxyl), whereas methoxycarbonyl or pentenyloxy derivatives lack this dual acidity .
  • Hydrophilicity : The hydroxyethoxy and carboxyethoxy groups enhance water solubility compared to alkenyl or methoxy substituents .

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